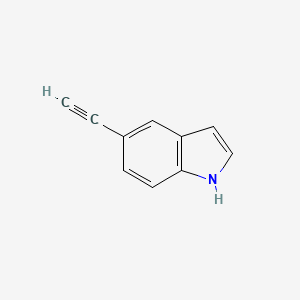![molecular formula C19H16ClF3N2O4 B2761330 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034263-03-9](/img/structure/B2761330.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is an organic compound, notable for its unique molecular structure and potential applications in various scientific fields. This compound, with its intricate arrangement of functional groups, holds promise in areas ranging from medicinal chemistry to material science.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound generally involves the following key steps:
Initial Formation: The starting materials, typically involving benzene derivatives, are subjected to chlorination and subsequent functionalization to introduce the requisite chloro, oxo, and ethyl groups.
Oxazepin Ring Formation: The critical step involves the formation of the oxazepin ring, which is achieved through a cyclization reaction facilitated by appropriate catalysts and reaction conditions.
Final Functionalization: The trifluoromethoxybenzamide moiety is introduced via a nucleophilic substitution reaction, utilizing reagents such as trifluoromethoxy anion sources under controlled conditions.
Industrial production methods: In industrial settings, the production of this compound involves scaling up the aforementioned synthetic route with optimizations to improve yield and purity. High-pressure reactors, efficient catalysts, and continuous flow processes are often employed to enhance reaction efficiency and product quality.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by agents like hydrogen peroxide or molecular oxygen, to form various oxidized derivatives.
Reduction: Reduction reactions, employing reagents such as lithium aluminium hydride, can convert the compound into its corresponding reduced forms, impacting its functional groups.
Common reagents and conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major products formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each exhibiting unique chemical and physical properties relevant to specific applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules. Biology: In biological research, its derivatives are explored for potential bioactivity, including enzyme inhibition and receptor binding studies. Medicine: Its potential as a pharmacophore is investigated for developing new therapeutic agents, particularly in the realms of anti-inflammatory and anticancer drugs. Industry: In material science, the compound and its derivatives are studied for their potential use in creating novel materials with unique properties, such as improved thermal stability and electrical conductivity.
Mechanism of Action
The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide exerts its effects is multifaceted. Its molecular targets often include specific enzymes and receptors, where it can bind and modulate their activity. For instance, in medicinal chemistry, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
N-(2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4-yl)ethyl)-3-methoxybenzamide.
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide.
N-(2-(6-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide.
Uniqueness: The presence of the trifluoromethoxy group significantly enhances the compound's metabolic stability and lipophilicity, distinguishing it from similar molecules. These unique characteristics can lead to improved efficacy and bioavailability in therapeutic applications.
This compound truly represents a blend of intriguing chemistry and potential practical applications. Have fun exploring more about it!
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O4/c20-14-4-5-16-13(8-14)10-25(17(26)11-28-16)7-6-24-18(27)12-2-1-3-15(9-12)29-19(21,22)23/h1-5,8-9H,6-7,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKTVFLHZXQKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
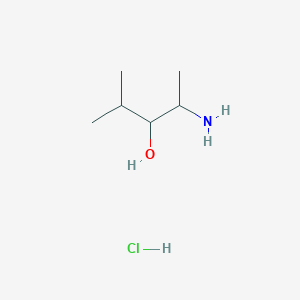
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)
![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)
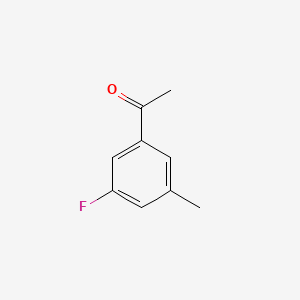

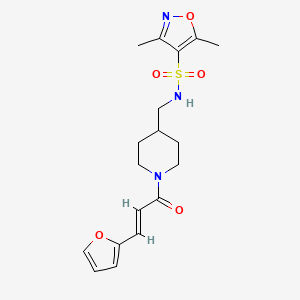
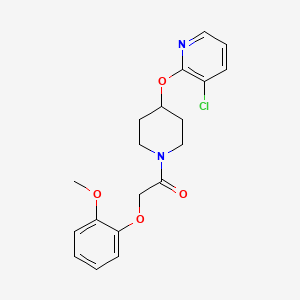
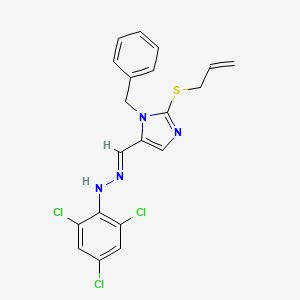
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid](/img/structure/B2761261.png)
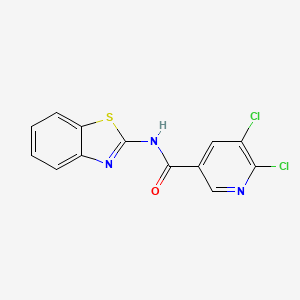
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2761266.png)
![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2761269.png)
